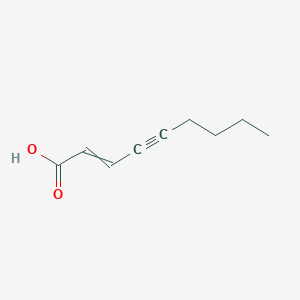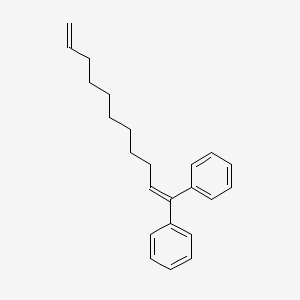
1,1'-(Undeca-1,10-diene-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene is an organic compound with the molecular formula C23H28. It is characterized by the presence of two benzene rings connected by an 11-carbon chain with double bonds at the first and tenth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene typically involves the coupling of benzyl radicals with an 11-carbon chain containing double bonds at the first and tenth positions. The reaction conditions often require the presence of a catalyst to facilitate the coupling process .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene involves its interaction with various molecular targets. The double bonds in the compound can participate in electrophilic addition reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, which can exert different effects depending on the context of the reaction .
Comparación Con Compuestos Similares
1,10-Undecadiene: A similar compound with a linear 11-carbon chain and double bonds at the first and tenth positions.
Uniqueness: 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene is unique due to its specific structure, which combines the properties of a long aliphatic chain with the reactivity of aromatic rings.
Propiedades
Número CAS |
76786-04-4 |
|---|---|
Fórmula molecular |
C23H28 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-phenylundeca-1,10-dienylbenzene |
InChI |
InChI=1S/C23H28/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h2,9-14,16-20H,1,3-8,15H2 |
Clave InChI |
RYDKZZVXMJCFDU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
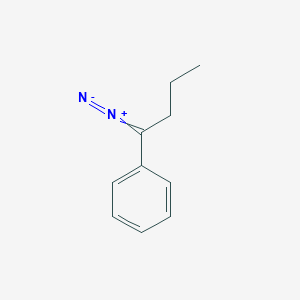
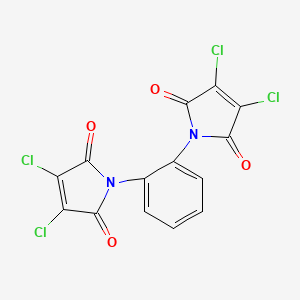
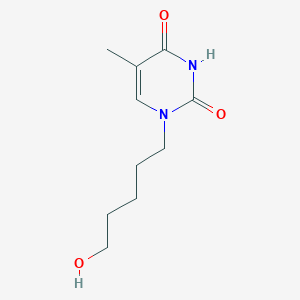
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
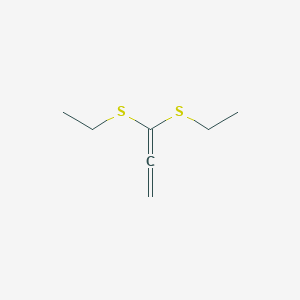
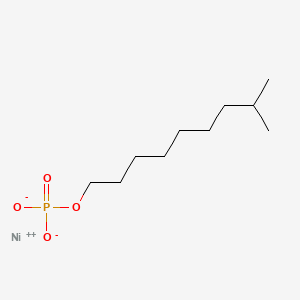
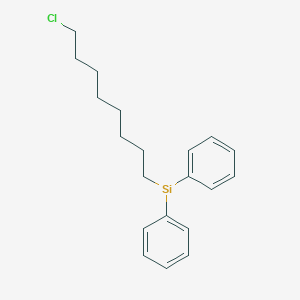
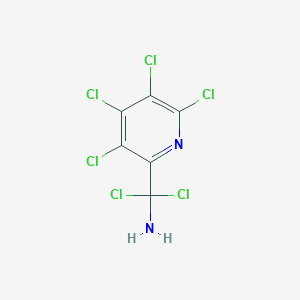
![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)

